molecular formula C13H14O4 B1247768 7-Acetyl-3,6-dihydroxy-8-methyl-tetralone

7-Acetyl-3,6-dihydroxy-8-methyl-tetralone

Cat. No.: B1247768
M. Wt: 234.25 g/mol
InChI Key: ODXUROYZJHIZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GTRI-02 is a member of the class tetralins that is 3,4-dihydronaphthalen-1(2H)-one substituted by an acetyl, two hydroxy and methyl groups at positions 7, 3, 6 and 8 respectively. It isolated from Micromonospora and acts as an inhibitor of lipid peroxidation. It has a role as a metabolite and an antioxidant. It is a cyclic ketone, a member of phenols, a secondary alcohol, a methyl ketone, a member of tetralins and an aromatic ketone.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

7-acetyl-3,6-dihydroxy-8-methyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C13H14O4/c1-6-12(7(2)14)10(16)4-8-3-9(15)5-11(17)13(6)8/h4,9,15-16H,3,5H2,1-2H3

InChI Key

ODXUROYZJHIZHE-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC(=C1C(=O)C)O)CC(CC2=O)O

Canonical SMILES

CC1=C2C(=CC(=C1C(=O)C)O)CC(CC2=O)O

Synonyms

GTRI 02
GTRI-02

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Acetyl-3,6-dihydroxy-8-methyl-tetralone
Reactant of Route 2
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7-Acetyl-3,6-dihydroxy-8-methyl-tetralone
Reactant of Route 3
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7-Acetyl-3,6-dihydroxy-8-methyl-tetralone
Reactant of Route 4
7-Acetyl-3,6-dihydroxy-8-methyl-tetralone
Reactant of Route 5
7-Acetyl-3,6-dihydroxy-8-methyl-tetralone
Reactant of Route 6
7-Acetyl-3,6-dihydroxy-8-methyl-tetralone

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